1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone
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Overview
Description
1-(1-PHENYL-1,3,4,9-TETRAHYDRO-BETA-CARBOLIN-2-YL)-ETHANONE is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-PHENYL-1,3,4,9-TETRAHYDRO-BETA-CARBOLIN-2-YL)-ETHANONE typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core. Further functionalization can be achieved through various organic transformations.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1-PHENYL-1,3,4,9-TETRAHYDRO-BETA-CARBOLIN-2-YL)-ETHANONE can undergo several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-PHENYL-1,3,4,9-TETRAHYDRO-BETA-CARBOLIN-2-YL)-ETHANONE has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its role in biological systems and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(1-PHENYL-1,3,4,9-TETRAHYDRO-BETA-CARBOLIN-2-YL)-ETHANONE involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with known psychoactive properties.
Harmaline: Similar to harmine but with different pharmacological effects.
Tetrahydro-beta-carboline: A reduced form of beta-carboline with distinct biological activities.
Uniqueness
1-(1-PHENYL-1,3,4,9-TETRAHYDRO-BETA-CARBOLIN-2-YL)-ETHANONE is unique due to its specific structural features and the presence of the phenyl group, which may confer distinct chemical and biological properties compared to other beta-carbolines.
Properties
CAS No. |
3584-41-6 |
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Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H18N2O/c1-13(22)21-12-11-16-15-9-5-6-10-17(15)20-18(16)19(21)14-7-3-2-4-8-14/h2-10,19-20H,11-12H2,1H3 |
InChI Key |
ZDZXUEVJHMDOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24 |
Origin of Product |
United States |
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